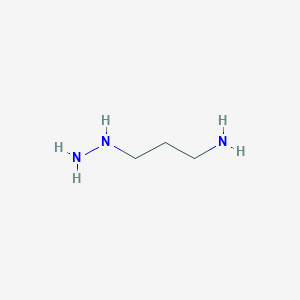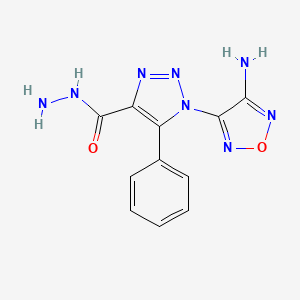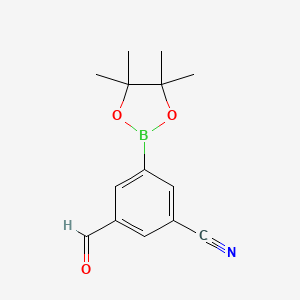![molecular formula C16H13N3O3S B2735011 ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 477847-86-2](/img/structure/B2735011.png)
ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a compound of significant interest in organic chemistry due to its unique structure, characterized by the presence of multiple functional groups including thienyl, triazole, and ester functionalities
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the formation of 4-(2-thienylcarbonyl)-1H-1,2,3-triazole. This is typically achieved through a Huisgen cycloaddition reaction, where an azide is reacted with an alkyne in the presence of a copper catalyst.
Step 2: The intermediate product is then subjected to a nucleophilic aromatic substitution reaction with ethyl 4-bromobenzoate to yield this compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, and continuous flow reactors might be used to enhance the efficiency and yield of the product. The process involves rigorous control of reaction parameters like temperature, pressure, and reactant concentrations.
化学反应分析
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives, which might alter the thienyl ring or the triazole moiety.
Reduction: Reduction reactions, typically involving hydrogenation, can target the triazole ring, leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various halides, acids, or bases depending on the desired modification.
Major Products: These reactions often lead to derivatives with modified pharmacological or physicochemical properties, enhancing their applicability in different scientific domains.
科学研究应用
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has found applications across several fields:
Chemistry: Utilized in the synthesis of novel compounds for research purposes, serving as a key intermediate in developing new organic molecules.
Biology: Potentially useful in biological assays to study enzyme interactions or cellular responses due to its structural complexity.
Medicine: Investigated for its potential as a pharmacological agent, particularly in designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用机制
The compound's mechanism of action largely depends on its application. In medicinal chemistry, for instance, the thienyl and triazole rings may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal specific binding interactions and pathways involved.
相似化合物的比较
Methyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-furanylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
Ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]methanecarboxylate
Uniqueness: The specific placement of the ester and triazole groups in this compound confers distinct reactivity and interaction potential, making it a versatile and valuable compound for various scientific endeavors.
属性
IUPAC Name |
ethyl 4-[4-(thiophene-2-carbonyl)triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-7-12(8-6-11)19-10-13(17-18-19)15(20)14-4-3-9-23-14/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGNIPZIWYUIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)
![N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734930.png)
![3-(2-chlorophenyl)-5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2734932.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2734933.png)

![ethyl 2-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2734938.png)
![4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2734942.png)

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)

![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)

![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)
